4-Hydroxy-2-(trifluoromethoxy)benzonitrile
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Overview
Description
4-Hydroxy-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO2 It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-hydroxybenzonitrile, is reacted with a trifluoromethoxy reagent under specific conditions. The reaction often requires the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
4-Hydroxy-2-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
4-Hydroxy-2-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3). The presence of the trifluoromethoxy group in this compound can lead to different chemical and biological properties.
4-Hydroxybenzonitrile: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially less active in certain applications.
The unique presence of the trifluoromethoxy group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-2-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYQPBYLDOCYGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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